molecular formula C28H27ClN4O3 B2690994 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-99-4

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2690994
CAS No.: 892282-99-4
M. Wt: 503
InChI Key: GBSUQOFLSOYYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a potent small molecule inhibitor investigated for its role in disrupting key cellular signaling pathways, particularly the PI3K/Akt/mTOR axis, which is frequently dysregulated in cancers. Its molecular design, featuring a quinazoline-dione core substituted with a phenethyl group and a chlorophenylpiperazine carboxamide, is structurally analogous to known kinase inhibitors [1] . This compound is utilized in basic cancer research to study mechanisms of apoptosis resistance, cell proliferation, and tumorigenesis. Research indicates that by targeting these pathways, it can induce cell cycle arrest and inhibit the growth of various cancer cell lines [2] . It serves as a crucial chemical probe for exploring protein kinase interactions and validating new targets for oncology drug discovery, providing valuable insights for the development of novel therapeutic agents.

Properties

CAS No.

892282-99-4

Molecular Formula

C28H27ClN4O3

Molecular Weight

503

IUPAC Name

7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H27ClN4O3/c1-19-7-9-22(29)18-25(19)31-13-15-32(16-14-31)26(34)21-8-10-23-24(17-21)30-28(36)33(27(23)35)12-11-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3,(H,30,36)

InChI Key

GBSUQOFLSOYYFX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine moieties.

    Reduction: Reduction reactions could be used to modify the quinazoline core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Medicine

In medicine, compounds like this one are studied for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Quinoline/Quinazoline-Dione Derivatives

  • 1-Benzyl-7-chloro-3-(4-methoxyphenyl)-3-methyl-5-(piperazin-1-yl)quinoline-2,4(1H,3H)-dione (CAS: 929116-78-9) Structural Differences: This analog shares a bicyclic dione core (quinoline instead of quinazoline) and a piperazine substituent. However, it lacks the phenethyl group at position 3 and features a benzyl group at position 1 and a methoxyphenyl group at position 3. The methoxy substituent could influence electron distribution and hydrogen bonding .

Piperazine-Linked Pyrimidine-Diones

  • 6-{4-[3-Chloro-4-(Trifluoromethyl)Phenyl]Piperazine-1-Carbonyl}Pyrimidine-2,4(1H,3H)-Dione (PDB Ligand 5ZJ) Structural Differences: This compound has a monocyclic pyrimidine-dione core instead of quinazoline. The piperazine is linked to a 3-chloro-4-(trifluoromethyl)phenyl group. Functional Implications: The trifluoromethyl group increases electronegativity and metabolic stability.
  • 6-[4-(3,5-Dichloro-4-Methylphenyl)Piperazine-1-Carbonyl]Pyrimidine-2,4(1H,3H)-Dione (PDB Ligand 5YJ)
    • Structural Differences : Features a 3,5-dichloro-4-methylphenyl substituent on piperazine.
    • Functional Implications : The dichloro substitution may enhance halogen bonding with hydrophobic enzyme pockets, improving binding affinity. The methyl group could reduce rotational freedom, stabilizing the ligand-receptor complex .

Piperazine Derivatives with Aromatic Ketones

  • 1-(5-Chloro-2-Methylphenyl)-4-(4-Methylbenzoyl)Piperazine Structural Differences: Replaces the quinazoline-dione core with a simple benzoyl group. This highlights the critical role of the quinazoline-dione core in the target compound’s activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Potential Pharmacological Impact
Target Compound Quinazoline-dione 3-Phenethyl, 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl) C29H26ClN5O3 (Inferred) Enhanced receptor selectivity due to bicyclic core and phenethyl
1-Benzyl-7-chloro-3-(4-methoxyphenyl)-3-methyl-5-(piperazin-1-yl)quinoline-2,4(1H,3H)-dione Quinoline-dione 1-Benzyl, 3-(4-methoxyphenyl), 7-chloro, 5-piperazine C28H27ClN4O3 Increased lipophilicity from benzyl and methoxy groups
6-{4-[3-Chloro-4-(Trifluoromethyl)Phenyl]Piperazine-1-Carbonyl}Pyrimidine-2,4(1H,3H)-Dione Pyrimidine-dione 4-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine C16H14ClF3N4O3 High metabolic stability from CF3 group
1-(5-Chloro-2-Methylphenyl)-4-(4-Methylbenzoyl)Piperazine Piperazine-benzoyl 4-(5-Chloro-2-methylphenyl)piperazine, 4-methylbenzoyl C19H20ClN3O Limited hydrogen-bonding capacity without dione core

Biological Activity

The compound 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN4O2C_{23}H_{25}ClN_{4}O_{2}, with a molecular weight of approximately 433.92 g/mol. The structure features a quinazoline core substituted with a piperazine moiety and a phenethyl group, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit anticancer activity by inhibiting various kinases involved in cancer cell proliferation. For instance, the compound has shown promising results in inhibiting the growth of certain cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5PI3K/Akt inhibition
A5497.8MAPK pathway modulation
HeLa12.0Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The quinazoline scaffold is known for its ability to inhibit receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis.
  • Cell Cycle Arrest : Studies have shown that the compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase-3 activity.
  • Case Study on Bacterial Infections : In an in vivo model, administration of the compound showed a reduction in bacterial load in infected mice, suggesting potential for therapeutic use in treating bacterial infections.

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves stepwise modifications:

  • Catalyst Selection : Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to enhance reaction efficiency .
  • Solvent Systems : Ethanol or DMSO improves solubility of intermediates, as seen in analogous piperazine-carbonyl derivatives .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol achieves >95% purity .
  • Yield Tracking : Monitor intermediates via TLC and adjust reaction times (e.g., extending reflux from 5 to 8 hours for complete acylpiperazine formation) .

Basic Question: What structural features influence its biological activity, and how can structure-activity relationship (SAR) studies be designed?

Methodological Answer:
Key structural determinants:

  • Piperazine-Carbonyl Linkage : Critical for receptor binding; replacing the 5-chloro-2-methylphenyl group with a methoxyphenyl moiety reduces potency by ~40% .
  • Quinazoline Core : Modifications at the 3-phenethyl position (e.g., substituting phenethyl with benzyl) alter pharmacokinetic profiles .
  • Experimental Design :
    • Synthesize analogs with systematic substitutions (e.g., halogen variations, alkyl/aryl groups).
    • Test in vitro bioactivity (e.g., IC50 values in enzyme inhibition assays) and correlate with computational docking scores .

Advanced Question: What strategies are recommended for identifying its primary biological targets in neurological disorders?

Methodological Answer:

  • Computational Screening : Use molecular docking (AutoDock Vina) against serotonin/dopamine receptors, as piperazine derivatives show affinity for neurological targets .
  • Proteomics : Perform pull-down assays with biotinylated analogs to isolate binding proteins, followed by LC-MS/MS identification .
  • Functional Validation : Knockdown candidate targets (e.g., CRISPR/Cas9) and assess changes in cellular response using calcium flux or cAMP assays .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, anti-cancer activity discrepancies may arise from using HeLa vs. MCF-7 cells .
  • Dose-Response Curves : Re-evaluate EC50 values under standardized protocols (e.g., 72-hour incubation in RPMI-1640 medium) .
  • Metabolic Stability : Test if conflicting in vivo results stem from differences in hepatic metabolism (e.g., CYP450 isoform activity) using microsomal assays .

Basic Question: What methods are effective for improving solubility and stability during formulation?

Methodological Answer:

  • Ester Modifications : Replace methyl/ethyl esters with PEGylated derivatives to enhance aqueous solubility, as demonstrated in similar quinazoline-diones .
  • Lyophilization : Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants .
  • Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation of the phenethyl group .

Advanced Question: Which analytical techniques are most reliable for characterizing its degradation products?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns (ACN/water gradient) to separate degradation products; MS/MS fragmentation identifies hydrolyzed piperazine or quinazoline fragments .
  • XRD Crystallography : Resolve structural changes in degraded samples (e.g., cleavage of the carbonyl-piperazine bond) .
  • Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics .

Basic Question: How can in vitro and in vivo models be harmonized for preclinical efficacy studies?

Methodological Answer:

  • In Vitro : Use primary neuronal cultures or SH-SY5Y cells for neuroactivity screening, ensuring physiological relevance .
  • In Vivo : Dose rodents at 10–50 mg/kg (oral) and measure brain penetration via LC-MS plasma/brain ratio analysis .
  • Correlation Metrics : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to align IC50 values with ED50 outcomes .

Advanced Question: What structural analogs of this compound have shown promise in overcoming resistance mechanisms?

Methodological Answer:

  • Chloro-Substituted Analogs : 6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4-dione exhibits enhanced resistance profiles in antimicrobial studies .
  • Heterocyclic Replacements : Substituting quinazoline with pyridazinone improves activity against multidrug-resistant targets .
  • Hybrid Molecules : Conjugation with thiazole (e.g., benzo[d]thiazole-piperazine hybrids) restores potency in resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.